molecular formula C29H32ClN5O3 B14915569 G12S inhibitor-2

G12S inhibitor-2

Cat. No.: B14915569
M. Wt: 534.0 g/mol
InChI Key: WZOPQROQHGFEHA-LGQZFRORSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of G12Si-2 involves the incorporation of a β-lactone group, which is crucial for its selective activityThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for G12Si-2 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: G12Si-2 primarily undergoes acylation reactions, where it covalently modifies the mutant serine of KRAS-G12S . This selective acylation is a key feature that distinguishes it from other compounds.

Common Reagents and Conditions: The acylation reactions involving G12Si-2 typically require the presence of organic solvents, such as dimethyl sulfoxide (DMSO), and catalysts to facilitate the reaction. The conditions are carefully controlled to ensure the selective modification of the mutant serine without affecting the wild-type KRAS .

Major Products Formed: The major product formed from the reaction of G12Si-2 with KRAS-G12S is a covalently modified KRAS protein. This modification leads to the inhibition of KRAS activity, thereby reducing the downstream signaling pathways that promote cancer cell proliferation .

Scientific Research Applications

G12Si-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the selective acylation of proteins. In biology and medicine, G12Si-2 is used to investigate the role of KRAS mutations in cancer and to develop targeted therapies for KRAS-mutant cancers . Its ability to selectively inhibit KRAS-G12S makes it a promising candidate for precision cancer therapy .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to G12Si-2 include G12Si-1, sotorasib, and adagrasib. These compounds also target KRAS mutations but differ in their specific mechanisms and selectivity .

Uniqueness of G12Si-2: What sets G12Si-2 apart from other similar compounds is its selective acylation of the mutant serine of KRAS-G12S. This selectivity allows it to inhibit the activity of KRAS-G12S while sparing the wild-type KRAS, making it a unique and valuable tool in cancer research .

Properties

Molecular Formula

C29H32ClN5O3

Molecular Weight

534.0 g/mol

IUPAC Name

3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-7-oxa-3-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-16-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-25-21(15-35)28(36)38-25/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1

InChI Key

WZOPQROQHGFEHA-LGQZFRORSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7

Origin of Product

United States

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